molecular formula C13H18FNO3 B1524326 tert-butyl N-[(2R)-2-(4-fluorophenyl)-2-hydroxyethyl]carbamate CAS No. 1311320-28-1

tert-butyl N-[(2R)-2-(4-fluorophenyl)-2-hydroxyethyl]carbamate

Cat. No.: B1524326
CAS No.: 1311320-28-1
M. Wt: 255.28 g/mol
InChI Key: GAHLVVSVSXNJDS-NSHDSACASA-N
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Description

tert-butyl N-[(2R)-2-(4-fluorophenyl)-2-hydroxyethyl]carbamate is a chiral carbamate derivative featuring:

  • A tert-butoxycarbonyl (Boc) protecting group.
  • A (2R)-2-hydroxyethyl side chain.
  • A 4-fluorophenyl aromatic ring.

This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and protease-targeting drugs. Its stereochemistry (R-configuration at the hydroxyethyl group) is essential for biological activity, as enantiomers often exhibit divergent pharmacological profiles .

Properties

IUPAC Name

tert-butyl N-[(2R)-2-(4-fluorophenyl)-2-hydroxyethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO3/c1-13(2,3)18-12(17)15-8-11(16)9-4-6-10(14)7-5-9/h4-7,11,16H,8H2,1-3H3,(H,15,17)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAHLVVSVSXNJDS-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C1=CC=C(C=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H](C1=CC=C(C=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(2R)-2-(4-fluorophenyl)-2-hydroxyethyl]carbamate typically involves the reaction of tert-butyl carbamate with (2R)-2-(4-fluorophenyl)-2-hydroxyethylamine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction conditions often include stirring at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[(2R)-2-(4-fluorophenyl)-2-hydroxyethyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The fluorophenyl group can be reduced under specific conditions.

    Substitution: The tert-butyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups to the molecule.

Scientific Research Applications

Tert-butyl N-[(2R)-2-(4-fluorophenyl)-2-hydroxyethyl]carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[(2R)-2-(4-fluorophenyl)-2-hydroxyethyl]carbamate involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Physicochemical Properties

The table below highlights key structural and physical differences between the target compound and its analogs:

Compound Name Substituent Position/Functional Group Differences Molecular Formula Melting Point (°C) Key Evidence Sources
tert-butyl N-[(2R)-2-(4-fluorophenyl)-2-hydroxyethyl]carbamate 4-fluorophenyl, (2R)-hydroxyethyl C₁₃H₁₈FNO₃ Not reported
tert-butyl N-[(2R)-2-(2-fluorophenyl)-2-hydroxyethyl]carbamate 2-fluorophenyl (meta-substitution) C₁₃H₁₈FNO₃ Not reported
tert-butyl N-[2-(4-fluoro-3-methylphenyl)-2-oxoethyl]carbamate 4-fluoro-3-methylphenyl, ketone (vs. hydroxyl) C₁₅H₁₈FNO₃ Not reported
tert-butyl (1R,2R)-2-(3-chlorophenyl)-1-(4-chlorophenyl)-2-hydroxyethyl carbamate 3-chloro and 4-chlorophenyl groups, di-substituted C₂₀H₂₂Cl₂NO₃ Not reported
tert-butyl [(2R,3S)-5-oxo-2-(2,5-difluorophenyl)tetrahydro-2H-pyran-3-yl]carbamate Difluorophenyl, pyran ring, ketone C₁₇H₂₀F₂NO₄ Not reported
tert-butyl N-[(2R)-2-(4-fluorophenyl)-2-oxoethyl]carbamate Ketone instead of hydroxyl C₁₃H₁₆FNO₃ 146
Key Observations:

Fluorine Position : The 2-fluorophenyl analog () exhibits meta-substitution, which alters steric and electronic properties compared to the para-substituted target compound. This impacts binding affinity in receptor interactions .

Complex Heterocycles : The pyran-containing compound () demonstrates how ring systems influence conformational flexibility and bioavailability .

Biological Activity

Overview

Tert-butyl N-[(2R)-2-(4-fluorophenyl)-2-hydroxyethyl]carbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound contains a tert-butyl group, a hydroxyethyl moiety, and a fluorophenyl group, which contribute to its interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the fluorophenyl group engages in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects, including anti-inflammatory and potential anticancer properties.

Enzyme Inhibition

Research indicates that this compound may inhibit certain enzymes involved in metabolic pathways. For instance, studies have shown that compounds with similar structures can act as inhibitors of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis . This inhibition could potentially lead to antiproliferative effects in cancer cells.

Case Studies

  • Anticancer Activity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example, a study reported significant growth inhibition in breast cancer cells when treated with the compound, suggesting its potential as a therapeutic agent .
  • Anti-inflammatory Effects : Another study explored the anti-inflammatory properties of related compounds and suggested that this compound could reduce inflammation markers in cellular models, indicating its utility in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

Structural ComponentInfluence on Activity
Tert-butyl groupEnhances lipophilicity and stability
Hydroxyethyl groupFacilitates hydrogen bonding with targets
Fluorophenyl groupIncreases binding affinity through hydrophobic interactions

Synthetic Routes and Applications

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with (2R)-2-(4-fluorophenyl)-2-hydroxyethylamine under basic conditions. This route allows for high yields and purity, making it suitable for further biological testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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